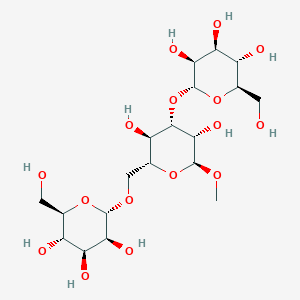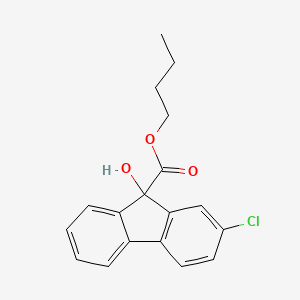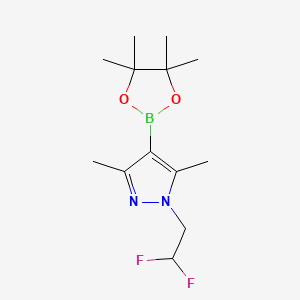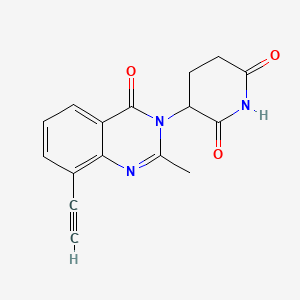
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside is a glycosylation product of the sugar mannose. This compound is notable for its role in the synthesis of oligosaccharides and polysaccharides, with modifications such as fluorination and methylation. It has a molecular formula of C19H34O16 and a molecular weight of 518.46 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside can be synthesized through glycosylation reactions involving mannose. The process typically involves the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired glycosylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The exact methods can vary depending on the specific requirements and applications.
化学反応の分析
Types of Reactions
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
科学的研究の応用
Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside has several scientific research applications, including:
Chemistry: Used in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential antimicrobial properties and therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials
作用機序
The mechanism by which Methyl 3,6-di-O-(A-D-mannopyranosyl)-A-D-mannopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. As a glycosylation product, it can participate in various biochemical processes, including the modification of proteins and lipids. These interactions can influence cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
Methyl 3,6-di-O-(A-D-mannopyranosyl)-B-D-mannopyranoside: Another glycosylation product with similar properties.
6-O-α-D-Mannopyranosyl-D-Mannose: Known for its antimicrobial properties
Uniqueness
Its ability to undergo modifications such as fluorination and methylation further enhances its versatility and utility in scientific research and industrial applications.
特性
分子式 |
C19H34O16 |
|---|---|
分子量 |
518.5 g/mol |
IUPAC名 |
(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-3,5-dihydroxy-6-methoxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H34O16/c1-30-17-15(29)16(35-19-14(28)12(26)9(23)6(3-21)33-19)10(24)7(34-17)4-31-18-13(27)11(25)8(22)5(2-20)32-18/h5-29H,2-4H2,1H3/t5-,6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19-/m1/s1 |
InChIキー |
DCXPDWNLLMVYGH-OINXDFOBSA-N |
異性体SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)




![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)





![(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanal](/img/structure/B13710372.png)
![2-[4-(Hydroxymethyl)-2,6-dimethylphenyl]ethanol](/img/structure/B13710374.png)
![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B13710379.png)
